2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol, commonly referred to as WHI-P154, is a synthetic quinazoline derivative that has garnered significant interest in scientific research due to its biological activity, particularly as a protein tyrosine kinase inhibitor. [, , ]
WHI-P154 belongs to the class of dimethoxyquinazoline compounds. Its primary role in scientific research is as a tool to investigate and modulate cellular processes involving specific tyrosine kinases, primarily Janus kinase 3 (JAK3) and, to a lesser extent, the epidermal growth factor receptor (EGFR). [, , ]
WHI-P154 is a chemical compound recognized for its role as a selective inhibitor of Janus kinase 3 (JAK3). It is particularly notable for its ability to inhibit various signaling pathways associated with immune responses and cell proliferation. WHI-P154 has been studied extensively in the context of its effects on cytokine signaling, specifically regarding the inhibition of inducible nitric oxide synthase (iNOS) expression and the activation of signal transducer and activator of transcription 1 (STAT1) in immune cells.
WHI-P154 is classified as a small molecule inhibitor, specifically targeting the JAK3 enzyme. Its chemical identity is denoted by the CAS number 211555-04-3. The compound was developed as part of a series of dimethoxyquinazoline derivatives aimed at modulating JAK3 activity, which plays a crucial role in mediating signals from various cytokines involved in immune responses .
The synthesis of WHI-P154 involves several key steps typical for creating quinazoline derivatives. The process begins with the preparation of a suitable precursor compound, followed by the introduction of specific functional groups that enhance its inhibitory properties against JAK3.
The molecular structure of WHI-P154 can be described as follows:
The structure is critical for its function, as specific moieties are responsible for hydrogen bonding interactions with key residues in the JAK3 active site, contributing to its inhibitory activity .
WHI-P154 primarily acts through competitive inhibition of JAK3, preventing the phosphorylation of substrates involved in signaling pathways. The compound has been shown to inhibit:
WHI-P154 exerts its effects by binding to the ATP-binding site of JAK3, inhibiting its kinase activity. This action leads to:
The estimated inhibitory concentration (IC50) for WHI-P154 against JAK3 is approximately 1.8 µM, demonstrating its potency as an inhibitor .
These properties are essential for practical applications in laboratory settings.
WHI-P154 has several notable applications in scientific research:
WHI-P154 (chemical name: 4-[(3'-Bromo-4'-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline) is a synthetic quinazoline derivative exhibiting a distinct kinase inhibition profile. Biochemical assays reveal its primary potency as an epidermal growth factor receptor (EGFR) inhibitor, with an IC₅₀ of 4 nM, significantly surpassing its activity against other kinases [3]. While initially investigated as a JAK3 inhibitor (IC₅₀ = 1.8 µM), its selectivity profile demonstrates broader polypharmacology [3]. WHI-P154 exhibits moderate inhibitory activity against Src-family kinases (IC₅₀ ~0.5-2 µM) and negligible effects on VEGFR2 at concentrations below 10 µM [1] [6]. This differential inhibition profile suggests WHI-P154 functions as a multi-targeted kinase inhibitor with primary emphasis on EGFR, rather than a highly selective JAK3 agent.
Table 1: Kinase Inhibition Profile of WHI-P154
Target Kinase | Reported IC₅₀ | Relative Potency | Cellular Consequences |
---|---|---|---|
EGFR | 4 nM | High | Blocked autophosphorylation, reduced downstream PI3K/Akt & MAPK signaling |
JAK3 | 1.8 µM | Moderate | Attenuated STAT phosphorylation (primarily STAT1/STAT5) |
Src-family kinases | 0.5 - 2 µM | Moderate | Disrupted integrin signaling, reduced migration/invasion |
VEGFR2 | >10 µM | Low | Minimal direct anti-angiogenic effect |
WHI-P154 exerts significant immunomodulatory effects through interference with the JAK-STAT pathway, particularly downstream of interferon-γ (IFN-γ) receptors. In J774 murine macrophages stimulated with IFN-γ, WHI-P154 (10-50 µM) dose-dependently reduced nuclear levels of phosphorylated STAT1α (pSTAT1α), a critical transcription factor mediating inflammatory responses [1]. This inhibition occurred upstream of gene expression, as evidenced by reduced transcription and translation of inducible nitric oxide synthase (iNOS), a STAT1-regulated gene. Critically, WHI-P154 did not alter iNOS mRNA stability (as determined by actinomycin D assays), confirming its action targets signaling upstream of transcription rather than mRNA decay mechanisms [1].
In cancer contexts, JAK3-STAT5 signaling is often constitutively active in hematological malignancies. WHI-P154 suppresses phospho-STAT5 nuclear translocation in leukemic cells, disrupting survival signals mediated by cytokines like IL-2, IL-4, and IL-7 [4] [8]. This interruption occurs via competitive ATP-binding site occupation within the JAK3 kinase domain, preventing STAT docking and subsequent phosphorylation. Consequently, WHI-P154 induces apoptosis in JAK3-dependent leukemia and lymphoma cells, positioning it as a candidate for targeting cytokine-driven oncogenesis [4].
WHI-P154's potent EGFR inhibition enables significant disruption of tumor microenvironment signaling networks. EGFR hyperactivation drives proliferation, survival, and metastasis in epithelial cancers (e.g., lung, head and neck, colorectal). WHI-P154 competes with ATP at the EGFR tyrosine kinase domain, blocking ligand-induced autophosphorylation (e.g., EGF, TGF-α) and subsequent activation of Ras/Raf/MEK/ERK and PI3K/Akt/mTOR cascades [1] [6]. This direct anti-proliferative effect synergizes with its modulation of JAK-STAT pathways, as EGFR and JAKs frequently exhibit cross-activation loops in solid tumors.
Although WHI-P154 exhibits low direct potency against VEGFR2 (IC₅₀ >10 µM), it indirectly impairs angiogenic signaling through two mechanisms: (1) Downregulation of VEGF secretion by tumor-associated macrophages via JAK1/STAT3 inhibition, and (2) Reduced expression of hypoxia-inducible factor-1α (HIF-1α), a key transcriptional regulator of VEGF, in EGFR-driven cancers [6]. Combined suppression of EGFR-mediated tumor cell autonomous signaling and JAK/STAT-mediated paracrine signaling creates a multi-faceted anti-tumor microenvironment effect.
Table 2: WHI-P154 Effects on Key Signaling Pathways in Tumor Microenvironments
Target/Pathway | Direct Inhibition | Indirect Effects | Functional Outcome in Tumors |
---|---|---|---|
EGFR | Yes (High affinity) | Downstream MAPK/PI3K suppression | Reduced proliferation, increased apoptosis |
JAK-STAT | Yes (Moderate affinity) | Decreased cytokine/chemokine production | Reduced inflammation, impaired immune evasion |
VEGF/VEGFR2 | Minimal direct effect | Reduced VEGF secretion via STAT3/HIF-1α inhibition | Impaired angiogenesis & endothelial survival |
Src/FAK | Yes (Moderate affinity) | Disrupted integrin-ECM signaling | Reduced invasion & metastatic dissemination |
Beyond EGFR and JAK3, WHI-P154 demonstrates significant activity against Src-family kinases (SFKs), non-receptor tyrosine kinases implicated in tumor invasion, metastasis, and therapeutic resistance. SFKs (e.g., Src, Lyn, Fyn) physically associate with EGFR and JAKs, forming signalosomes that amplify oncogenic signaling. WHI-P154 inhibits Src autophosphorylation (Tyr416) and its phosphorylation of downstream effectors like focal adhesion kinase (FAK) and paxillin [1] [6]. This dual inhibition destabilizes focal adhesion complexes, reduces actin stress fiber formation, and impedes cancer cell migration and invasion in vitro.
Concomitantly, WHI-P154 attenuates MAPK pathway activation through both primary (EGFR-mediated) and secondary (SFK-mediated) routes. In triple-negative breast cancer models, WHI-P154 suppresses phosphorylation of MEK1/2 and ERK1/2, inducing G1/S cell cycle arrest via downregulation of cyclin D1 and CDK4/6 [6]. Crucially, WHI-P154 simultaneously targets parallel pathways (EGFR→Ras→MAPK and JAK/STAT→MAPK), increasing its efficacy against cancers with redundant signaling cascades. This multi-pathway suppression disrupts positive feedback loops—such as STAT3-mediated EGFR expression or Src-enhanced EGFR phosphorylation—thereby amplifying its anti-proliferative and anti-metastatic effects beyond single-pathway inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7